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molecular formula C9H10N2 B2987916 (1H-Indol-7-YL)methanamine CAS No. 408356-52-5

(1H-Indol-7-YL)methanamine

Cat. No. B2987916
M. Wt: 146.193
InChI Key: NMNYQFZHZZSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

(Z)-1H-indole-7-carbaldehyde oxime (100 mg, 0.60 mmol) in MeOH (5 mL), Pd(OH)2 (50 mg) was added and stirred under hydrogen atmosphere (balloon pressure) for 4 h. Reaction mixture was then filtered and solvent evaporated to yield (1H-indol-7-yl)methanamine in quantitative yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2/[CH:10]=[N:11]\O)[CH:3]=[CH:2]1>CO.[OH-].[OH-].[Pd+2]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:10][NH2:11])[CH:3]=[CH:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)\C=N/O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere (balloon pressure) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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